Scaffold-Driven Neosubstrate Selectivity: >340-Fold IKZF2/CK1α Discrimination vs. Non-Selective Degradation by Thalidomide/Lenalidomide
The glutarimide-isoindolinone core enables highly selective degradation of IKZF2 while sparing CK1α. In a head-to-head study of a lead isoindolinone-glutarimide degrader (compound 31), DC50 values for IKZF2 and CK1α degradation in MM.1S cells were 0.11 nM and >37.5 nM, respectively, yielding a >340-fold selectivity window [1]. In contrast, thalidomide and lenalidomide degrade both IKZF1/3 and CK1α non-selectively in CrbnI391V/I391V mouse T cells within 12 hours [2]. This quantitative difference in degradation profile is intrinsic to the scaffold and is maintained in the PROTAC building block, providing a rational basis for selecting Glutarimide-Isoindolinone-NH-PEG2-COOH over IMiD-based alternatives when IKZF2-selective or CK1α-sparing degradation is required.
| Evidence Dimension | Neosubstrate degradation selectivity (IKZF2 vs. CK1α) |
|---|---|
| Target Compound Data | DC50 (IKZF2) = 0.11 nM; DC50 (CK1α) > 37.5 nM; Selectivity > 340-fold |
| Comparator Or Baseline | Thalidomide/Lenalidomide: degrade IKZF1, IKZF3, and CK1α non-selectively |
| Quantified Difference | >340-fold higher selectivity for IKZF2 over CK1α vs. non-selective degradation |
| Conditions | MM.1S multiple myeloma cells; 24-hour treatment; Western blot quantification |
Why This Matters
For PROTAC programs targeting IKZF2-dependent cancers or aiming to avoid CK1α-mediated toxicity, this building block offers a scaffold pre-validated for selectivity.
- [1] Zhang X, et al. Overcoming CK1α liability in the discovery of a series of isoindolinone glutarimides as selective IKZF2 molecular glue degraders. Bioorg Med Chem Lett. 2025;124:130263. View Source
- [2] Fink EC, et al. CrbnI391V/I391V mice exhibit thalidomide-induced degradation of Ikzf1, Ikzf3, Zfp91, and Ck1α. Blood. 2018;132(Suppl 1):3841. View Source
